molecular formula C13H8Cl2O B1347251 3,4'-Dichlorobenzophenone CAS No. 7498-66-0

3,4'-Dichlorobenzophenone

Cat. No.: B1347251
CAS No.: 7498-66-0
M. Wt: 251.1 g/mol
InChI Key: XFTXWDDQIXYAGY-UHFFFAOYSA-N
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Description

3,4’-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 3 and 4 positions of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorobenzophenone is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The general reaction can be represented as: [ \text{ClC}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{Cl} \rightarrow (\text{ClC}_6\text{H}_4)_2\text{CO} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 3,4’-Dichlorobenzophenone often involves the use of solid acidic zeolite catalysts, such as H-beta, to improve the efficiency and environmental sustainability of the process . These catalysts offer advantages such as high selectivity, thermal stability, and the ability to be recycled.

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,4’-Dichlorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of UV-curable coatings and inks.

Mechanism of Action

The mechanism by which 3,4’-Dichlorobenzophenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: Another dichlorinated derivative of benzophenone, differing in the positions of chlorine substitution.

    4,4’-Difluorobenzophenone: A fluorinated analog with similar structural features but different chemical properties.

Uniqueness: 3,4’-Dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(3-chlorophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTXWDDQIXYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324704
Record name 3,4'-Dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-66-0
Record name Benzophenone,4'-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4'-Dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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